Simmondsin

Description

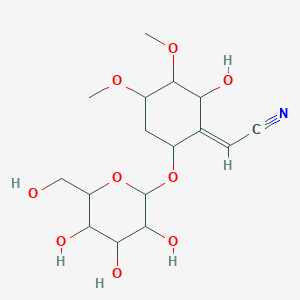

Structure

3D Structure

Propriétés

Numéro CAS |

51771-52-9 |

|---|---|

Formule moléculaire |

C16H25NO9 |

Poids moléculaire |

375.37 g/mol |

Nom IUPAC |

(2Z)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |

InChI |

InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3+/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 |

Clé InChI |

KURSRHBVYUACKS-XGYNEUJOSA-N |

SMILES isomérique |

CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |

melting_point |

95-100°C |

Description physique |

Solid |

Synonymes |

SIMMONDSIN; (1z,2-alpha,3-beta,4-beta,6-beta)-ene); 2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexylbeta-d-glucoside; acetonitrile,(6-(beta-d-glucopyranosyloxy)-2-hydroxy-3,4-dimethoxycyclohexylid; [(1Z,2α,3β,4β,6β)-6-(β-D-Glucopyranosyloxy)-2-hydrox |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Satiety-Inducing Mechanism of Simmondsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simmondsin, a cyanomethylenyl glucoside found in the seeds of the jojoba plant (Simmondsia chinensis), has demonstrated potent appetite-suppressing properties in preclinical studies. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound exerts its anorectic effects. The primary pathway involves the modulation of the cholecystokinin (CCK) signaling cascade, a key regulator of satiety. This document summarizes the current understanding of this compound's physiological effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

The global obesity epidemic necessitates the exploration of novel therapeutic agents for weight management. This compound, derived from jojoba meal, has emerged as a promising natural compound due to its consistent and dose-dependent reduction of food intake in animal models.[1][2][3][4] Initial observations of weight loss in animals fed jojoba meal were once attributed to toxicity, but subsequent research has clarified that this effect is primarily due to a potent, centrally-mediated satiety signal.[5][6] This guide focuses on the intricate molecular and physiological mechanisms underpinning this compound-induced appetite suppression, with a particular emphasis on its interaction with the gastrointestinal and central nervous systems.

Core Mechanism of Action: The Cholecystokinin Pathway

The prevailing scientific evidence strongly indicates that this compound's primary mechanism of action is the stimulation of the cholecystokinin (CCK) satiety pathway.[5][7] CCK is a peptide hormone released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of nutrients, particularly fats and proteins. Once released, CCK acts on CCK-A receptors, which are abundantly expressed on the afferent fibers of the vagus nerve. This vagal stimulation transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem, ultimately leading to the sensation of fullness and the cessation of eating.

This compound appears to amplify this natural satiety signal, leading to a premature termination of feeding and a reduction in overall food consumption.[8] While the precise molecular interaction is still under investigation, it is hypothesized that this compound, either directly or indirectly, triggers the release of CCK from intestinal I-cells.

Indirect Stimulation of CCK Release

Current evidence leans towards an indirect mechanism of CCK release stimulated by this compound. One hypothesis is that this compound may be metabolized in the gastrointestinal tract to its aglycone or other derivatives, which then act on the intestinal cells.[9] Another possibility is that this compound interacts with other luminal factors or receptors that, in turn, stimulate I-cells to release CCK. A direct interaction with CCK-A receptors has been ruled out, as this compound itself does not induce gallbladder contraction in vitro, a process mediated by these receptors.[1][7]

The Role of the Vagus Nerve

The integrity of the vagus nerve is crucial for this compound's anorectic effect. Studies involving subdiaphragmatic vagotomy in rats have demonstrated a significant attenuation of the food intake reduction induced by this compound. This finding strongly supports the hypothesis that the satiety signal generated by this compound is transmitted to the brain via this critical neural pathway.

Quantitative Data on this compound's Efficacy

Multiple studies have quantified the dose-dependent anorectic effects of this compound in rats. The following tables summarize key findings from this research.

Table 1: Dose-Response of this compound on Food Intake in Rats

| This compound Concentration in Diet (%) | Food Intake Reduction (%) | Study Reference |

| 0.15 | ~20 | Boozer & Herron (2006)[4] |

| 0.25 | Significant (not specified) | Boozer & Herron (2006)[4] |

| 0.5 | ~40 | Cokelaere et al. (1995)[1] |

| 0.5 | Significant (not specified) | Boozer & Herron (2006)[4] |

Table 2: Comparative Anorectic Activity of this compound and Its Analogues

| Compound | Molar Equivalent to 0.1% this compound | Food Intake ( g/rat/day ) | Anorectic Activity | Study Reference |

| Control | - | 21.25 ± 0.25 | - | Flo et al. (1998)[3] |

| This compound | 0.1% | 18.5 ± 0.5 | Active | Flo et al. (1998)[3] |

| This compound 2'-trans-ferulate | 0.147% | 19.0 ± 0.6 | Active | Flo et al. (1998)[3] |

| 4-Demethylthis compound | 0.097% | 21.0 ± 0.7 | Inactive | Flo et al. (1998)[3] |

| 4,5-Didemethylthis compound | 0.094% | 21.5 ± 0.8 | Inactive | Flo et al. (1998)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Devazepide Antagonism of this compound-Induced Anorexia in Rats

-

Objective: To determine if the anorectic effect of this compound is mediated by CCK-A receptors.

-

Animals: Male Wistar rats.

-

Procedure:

-

Rats are divided into experimental groups: control, this compound-treated, devazepide-treated, and this compound + devazepide-treated.

-

For acute studies, rats are fasted for 20 hours.

-

This compound is incorporated into the rat chow at concentrations of 0.15% or 0.5%.[1]

-

Devazepide, a specific CCK-A receptor antagonist, is administered via intraperitoneal (i.p.) injection at a dose of 100 µg/kg body weight.[1]

-

Food intake is measured at specific time points (e.g., 30 minutes and 4 hours) after food presentation.

-

-

Expected Outcome: Devazepide administration is expected to reverse the reduction in food intake caused by this compound, indicating the involvement of CCK-A receptors.

Subdiaphragmatic Vagotomy in Rats

-

Objective: To investigate the role of the vagus nerve in mediating the anorectic effect of this compound.

-

Animals: Male Wistar rats.

-

Procedure:

-

A surgical procedure is performed to transect the subdiaphragmatic vagal trunks. A sham operation is performed on a control group.

-

After a recovery period, the rats are presented with a diet containing this compound.

-

Food intake is monitored and compared between the vagotomized and sham-operated groups.

-

-

Expected Outcome: The food intake-reducing effect of this compound is expected to be significantly diminished in the vagotomized rats compared to the sham-operated controls.

In Vitro CCK Release Assay Using STC-1 Cells

-

Objective: To determine if this compound or its metabolites directly stimulate the release of CCK from enteroendocrine cells.

-

Cell Line: STC-1, a murine enteroendocrine cell line known to secrete CCK.

-

Procedure:

-

STC-1 cells are cultured in a suitable medium (e.g., DMEM) until they reach a desired confluency.

-

The cells are washed and incubated in a buffer solution.

-

The cells are then exposed to various concentrations of this compound, its aglycone, or other potential metabolites. A positive control (e.g., a known CCK secretagogue like bombesin) and a negative control (buffer only) are included.

-

After a defined incubation period, the supernatant is collected.

-

The concentration of CCK in the supernatant is quantified using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Expected Outcome: An increase in CCK concentration in the supernatant of cells treated with this compound or its derivatives would suggest a direct stimulatory effect.

Conditioned Taste Aversion (CTA) Test in Rats

-

Objective: To assess whether the food intake reduction caused by this compound is due to malaise or a true satiety effect.

-

Animals: Male Wistar rats.

-

Procedure:

-

Conditioning Phase: Rats are given access to a novel-tasting solution (e.g., saccharin-sweetened water). Immediately after consumption, they are administered this compound (at anorectic doses) or a control substance (e.g., saline) via oral gavage or i.p. injection. A positive control for malaise, such as lithium chloride (LiCl), is also used in a separate group.[8]

-

Testing Phase: After a recovery period, the rats are given a choice between the novel-tasting solution and plain water.

-

-

Expected Outcome: If this compound induces a conditioned taste aversion, the rats will show a significantly lower preference for the novel-tasting solution compared to the control group. This would suggest that the anorectic effect may be at least partially mediated by malaise. Studies have shown that this compound can induce CTA, particularly after prior experience with the compound.[8]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: Proposed mechanism of this compound-induced appetite suppression.

Caption: Workflow of the devazepide antagonism experiment.

Caption: Logical flow of the vagotomy experiment.

Conclusion and Future Directions

The anorectic properties of this compound are robust and primarily mediated through the CCK satiety pathway, involving the essential role of the vagus nerve in signal transmission. While the indirect nature of CCK stimulation is strongly suggested, further in vitro studies are necessary to definitively identify the direct molecular target of this compound or its metabolites within the gastrointestinal tract. Elucidating the complete metabolic fate of this compound in vivo will also be critical for a comprehensive understanding of its mechanism and for assessing its potential as a therapeutic agent. The development of a safe and effective this compound-based therapeutic for weight management will depend on a thorough characterization of its pharmacokinetics, long-term efficacy, and safety profile in human subjects. The information presented in this guide provides a solid foundation for these future research and development endeavors.

References

- 1. Devazepide reverses the anorexic effect of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound for weight loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mail.ffhdj.com [mail.ffhdj.com]

- 6. Anorexic and metabolic effect of jojoba: potential treatment against metabolic syndrome and hepatic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: effects on meal patterns and choice behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NL8901639A - Pure jojoba alkaloid simmondsine - and its aglycone, useful as appetite suppressants - Google Patents [patents.google.com]

Simmondsin's Effect on Cholecystokinin (CCK) Release: A Technical Guide for Researchers

Abstract

Simmondsin, a cyanomethylene glucoside found in jojoba (Simmondsia chinensis) seeds, has garnered significant interest for its potent anorexigenic, or appetite-suppressing, properties. Accumulating evidence suggests that these effects are not due to toxicity but are mediated through a physiological satiety pathway. This technical guide delves into the core mechanism believed to underlie this compound's action: the stimulation of the cholecystokinin (CCK) signaling pathway. CCK is a crucial gut hormone that regulates digestion and induces feelings of fullness. This document synthesizes the current understanding of the this compound-CCK interaction, presenting quantitative data from key animal studies, detailing relevant experimental protocols, and visualizing the involved biological pathways. The primary audience for this guide includes researchers, scientists, and drug development professionals exploring novel anti-obesity therapeutics.

The this compound-CCK Hypothesis

The prevailing hypothesis is that this compound reduces food intake by activating the CCK system.[1] This interaction is thought to occur either directly or indirectly at the level of the CCK receptors.[1][2] Studies have shown that the anorexic effect of this compound is dose-dependent and can be reversed by the administration of devazepide, a specific antagonist of the CCK-A receptor, providing strong evidence for the receptor's involvement.[1][2][3] Furthermore, the vagus nerve, a critical communication channel between the gut and the brain, has been identified as essential for this compound's appetite-suppressing effects, aligning with the known mechanism of CCK-induced satiety signaling.[3][4]

Quantitative Data from In Vivo Studies

While direct measurements of plasma CCK concentrations following this compound administration are not extensively reported in the literature, in vivo studies in rats provide compelling quantitative data linking this compound to physiological effects that are analogous to those caused by CCK administration.

A key comparative study investigated the effects of a diet containing 0.25% this compound against the effects of intraperitoneal injections of the biologically active CCK-octapeptide (CCK-8) in moderately food-restricted rats.[5][6] Both treatments were found to induce similar physiological changes, strongly supporting the hypothesis that this compound's effects are mediated by endogenous CCK.[5]

Table 1: Comparative Effects of this compound and CCK-8 in Moderately Food-Restricted Rats

| Treatment Group | Dose / Concentration | Pancreatic Hypertrophy | Increased Brown Adipose Tissue (BAT) Weight & Metabolism | Reference |

|---|---|---|---|---|

| This compound | 0.25% mixed in food | Yes | Yes | [5][6] |

| Cholecystokinin (CCK-8) | Intraperitoneal Injection | Yes | Yes |[5][6] |

Furthermore, the primary anorexigenic effect of this compound has been shown to be dose-dependent. A study established a linear regression model for the reduction in food intake in rats based on the percentage of this compound in their diet.[7]

Table 2: Dose-Dependent Effect of this compound on Food Intake in Rats

| This compound Concentration (S%) | Predicted Food Intake ( g/day ) | Linear Regression Equation | Reference |

|---|---|---|---|

| 0.00% (Control) | 19.8 | Food Intake (g) = 19.8(±0.5) − 17.0(±1.7)S% | [7] |

| 0.25% | 15.55 | (r = 0.84, p < 10⁻¹¹) | [7] |

| 0.50% | 11.3 | |[7] |

Experimental Protocols

In Vivo Rat Model for Anorexigenic Effects

This protocol outlines a typical experimental setup to evaluate the effect of this compound on food intake and related physiological parameters in rats, based on methodologies described in the literature.[6]

-

Animal Model: Weaning male Wistar rats (approx. 70g) are commonly used.[6]

-

Acclimatization: Animals are adapted to standard housing conditions (22°C, 12h light/dark cycle) for one week with free access to water and standard rodent chow.[6]

-

Diet Preparation:

-

This compound is prepared and purified.

-

The experimental diet is created by mixing a precise concentration of this compound (e.g., 0.25%) into the powdered rodent chow.[6] The control diet consists of the same chow without this compound.

-

-

Experimental Groups: Rats are divided into a control group and one or more this compound-treated groups.

-

Administration & Measurement:

-

Animals are provided with their respective diets and fresh water daily.

-

Food intake is meticulously measured each day by weighing the mangers.

-

Body weight is recorded regularly.

-

-

Endpoint Analysis:

In Vitro CCK Release Assay (General Protocol)

To investigate the direct effect of this compound on CCK-secreting cells, an in vitro assay using the murine enteroendocrine STC-1 cell line is the standard model.[8][9]

-

Cell Culture: STC-1 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to grow to a suitable confluency.

-

Treatment:

-

The culture medium is replaced with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer).

-

Cells are treated with various concentrations of this compound or a vehicle control. A positive control, such as an amino acid mixture known to stimulate CCK release, should be included.[10]

-

-

Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Following incubation, the supernatant (buffer containing secreted products) from each well is collected.

-

CCK Measurement: The concentration of CCK in the collected supernatant is quantified using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9]

-

Data Analysis: CCK release in the this compound-treated groups is compared to the vehicle control to determine the stimulatory effect.

General CCK Release and Signaling Pathway

To understand how this compound might act, it is useful to review the established signaling pathway for nutrient-induced CCK release. CCK is secreted by enteroendocrine "I-cells" located predominantly in the proximal small intestine in response to fats and proteins.[11][12]

The process is initiated by the binding of stimulants, such as aromatic amino acids, to specific receptors on the I-cell surface, like the calcium-sensing receptor (CaSR).[12][13] This binding triggers a downstream signaling cascade that results in an increase in intracellular calcium ([Ca²⁺]i).[8] This calcium surge can be sourced from both internal stores (endoplasmic reticulum) and influx from the extracellular space through channels like L-type voltage-sensitive calcium channels.[8][14] The elevated calcium levels cause vesicles containing pre-synthesized CCK to fuse with the cell membrane and release their contents.[8] Once released, CCK binds to CCK-A receptors on the terminals of vagal afferent nerves, which relay the satiety signal to the brain.[4]

Conclusion and Future Directions

The evidence strongly supports a connection between this compound and the CCK system as the primary mechanism for its food intake-reducing effects. Animal studies demonstrate that this compound produces physiological outcomes mirroring those of direct CCK administration, and its effects are blocked by CCK-A receptor antagonists. However, for a complete understanding and to advance its potential therapeutic application, several research gaps need to be addressed:

-

Direct Quantification: Studies are needed to directly measure plasma CCK levels in animal models after acute and chronic administration of this compound to establish a definitive dose-response relationship.

-

Elucidation of Direct Mechanism: In vitro experiments using enteroendocrine cell lines, as outlined in this guide, are critical to determine if this compound acts directly on I-cells to stimulate CCK release and to unravel the specific cellular signaling pathways it activates.

-

Receptor Identification: The precise molecular target or receptor with which this compound interacts to initiate the CCK release cascade remains unknown and is a key area for future investigation.

Addressing these questions will be vital for the scientific community and for drug development professionals seeking to harness the therapeutic potential of this compound in the management of obesity and metabolic disorders.

References

- 1. mail.ffhdj.com [mail.ffhdj.com]

- 2. ffhdj.com [ffhdj.com]

- 3. This compound for weight loss in rats [ouci.dntb.gov.ua]

- 4. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of this compound and cholecystokinin on metabolism, brown adipose tissue and the pancreas in food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Luminal CCK-releasing factor stimulates CCK release from human intestinal endocrine and STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro digestion effect on CCK and GLP-1 release and antioxidant capacity of some plant-based milk substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCK and GLP-1 release in response to proteinogenic amino acids using a small intestine ex vivo model in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bitter stimuli induce Ca2+ signaling and CCK release in enteroendocrine STC-1 cells: role of L-type voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Simmondsin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simmondsin, a cyanomethylene glucoside isolated from the seeds of the jojoba plant (Simmondsia chinensis), has garnered significant scientific interest due to its potent biological activities. Primarily known for its appetite-suppressing effects, this compound and its derivatives present potential therapeutic applications, particularly in the context of weight management. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its anorectic properties, mechanism of action, and toxicological profile. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding and guide future research and development efforts.

Introduction

Jojoba meal, the byproduct of oil extraction from jojoba seeds, is rich in protein but has been historically deemed unsuitable for animal feed due to the presence of this compound and its related compounds, which cause reduced food intake and weight loss.[1] This apparent "toxicity" has been re-evaluated as a potential therapeutic benefit, positioning this compound as a candidate for the development of appetite suppressants.[1][2] This guide delves into the scientific literature to provide a detailed examination of the biological effects of this compound and its structural analogs.

Anorectic Activity of this compound and Its Derivatives

The most prominent biological effect of this compound is its ability to reduce food intake in a dose-dependent manner. This has been consistently demonstrated in rodent models.[3][4]

Quantitative Data on Food Intake Reduction

The anorectic effects of this compound and its naturally occurring and synthetic derivatives have been quantified in various studies. The following tables summarize the key findings from dose-response experiments in rats.

Table 1: Effect of this compound on Food Intake in Rats

| This compound Concentration in Diet (%) | Food Intake Reduction (%) | Animal Model | Reference |

| 0.15 | Significant | Sprague-Dawley Rats | [4] |

| 0.25 | Significant | Sprague-Dawley Rats | [4] |

| 0.50 | ~40% | Wistar Rats | [5] |

| 0.50 | Profound weight loss | Sprague-Dawley Rats | [6] |

Table 2: Comparative Anorectic Activity of this compound Derivatives

| Compound | Activity Relative to this compound | Animal Model | Reference |

| This compound 2'-trans-ferulate | Less active on an equimolar basis | Wistar Rats | [3] |

| 4-Demethylthis compound | Inactive | Wistar Rats | [3] |

| 4,5-Didemethylthis compound | Inactive | Wistar Rats | [3] |

| Hydroxymethoxyphenylacetonitrile (Synthetic) | Inactive | Wistar Rats | [3] |

| Simmondsinamide (Synthetic) | Inactive | Wistar Rats | [3] |

Mechanism of Action: The Cholecystokinin (CCK) Pathway

The prevailing hypothesis for the anorectic mechanism of this compound involves the cholecystokinin (CCK) signaling pathway.[2] CCK is a gut hormone that induces satiety.[2] It is proposed that this compound, either directly or indirectly, stimulates the release of CCK, which then acts on its receptors to signal satiety to the brain.

This hypothesis is supported by studies showing that the anorexic effect of this compound can be reversed by the administration of CCK-A receptor antagonists, such as devazepide and lorglumide.[2][5][6]

Figure 1: Proposed signaling pathway for this compound-induced appetite suppression via CCK release.

Other Biological Activities

Beyond its effects on appetite, this compound and jojoba extracts have been investigated for other potential therapeutic properties.

-

Antioxidant Activity: In vitro studies, such as the DPPH radical scavenging assay, have suggested that this compound possesses antioxidant properties.[7]

-

Anti-inflammatory Activity: Preliminary in vitro assays, including protein denaturation and heat-induced hemolysis tests, indicate potential anti-inflammatory effects.[8][9]

-

Antimicrobial and Antiviral Activity: Some studies have explored the antimicrobial and antiviral properties of jojoba extracts, though the direct contribution of this compound to these effects is not yet fully elucidated.

Toxicological Profile

While this compound shows promise as an appetite suppressant, its toxicological profile, particularly at higher doses, is a critical consideration.

-

Hematological Effects: At high concentrations (e.g., 0.5% in the diet), this compound has been shown to cause adverse hematological effects in rats, including a depression of red bone marrow cells.[4]

-

Organ Histopathology: Chronic feeding studies with high doses of this compound have revealed some changes in organ histology.[6] However, at lower, therapeutically relevant doses (0.15% and 0.25%), no significant histopathological changes in the liver, kidney, or spleen were observed.[4]

-

Conditioned Taste Aversion: Some studies suggest that at higher concentrations, this compound may induce conditioned taste aversion in rats, indicating potential malaise.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies on the biological activity of this compound.

In Vivo Appetite Suppression Studies

Figure 2: General experimental workflow for in vivo appetite suppression studies of this compound.

-

Animal Models: Studies have primarily utilized male Sprague-Dawley or Wistar rats.[3][4][6]

-

Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and constant temperature and humidity.[3]

-

Diet and Administration: Purified this compound or its derivatives are incorporated into standard rodent chow at varying concentrations.[3][4] Food and water are provided ad libitum.

-

Measurements: Daily food intake and body weight are the primary endpoints. For chronic studies, hematological parameters and histopathology of major organs are assessed at the termination of the study.[4]

-

CCK Antagonist Studies: To investigate the mechanism of action, a CCK-A receptor antagonist like devazepide is administered via intraperitoneal injection prior to the presentation of the this compound-supplemented food.[5]

Analytical Methods for this compound Quantification

Accurate quantification of this compound in experimental diets and biological matrices is crucial.

Table 3: Protocols for this compound Quantification

| Method | Sample Preparation | Chromatographic Conditions | Detection | Reference |

| HPLC-UV | Extraction with methanol-water (80:20, v/v). | Column: C18 reverse-phaseMobile Phase: Methanol-water (e.g., 20:80, v/v)Flow Rate: 0.75-1.0 mL/min | UV at 217 nm | [10] |

| GC | Extraction followed by silylation to form trimethylsilyl derivatives. | Column: Capillary column (e.g., DB-5)Carrier Gas: HeliumTemperature Program: Gradient | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | [11] |

In Vitro Bioassays

-

DPPH Radical Scavenging Assay: This assay assesses the antioxidant capacity of a compound. A solution of the stable radical DPPH is incubated with the test compound, and the reduction in absorbance at 517 nm is measured, indicating the extent of radical scavenging.[7][12]

-

Protein Denaturation Assay: To evaluate anti-inflammatory activity, a solution of a protein (e.g., bovine serum albumin or egg albumin) is heated to induce denaturation. The ability of the test compound to inhibit this denaturation is quantified by measuring the turbidity of the solution.[9][13]

-

Heat-Induced Hemolysis Assay: The anti-inflammatory potential is also assessed by the ability of a compound to stabilize red blood cell membranes against heat-induced lysis. A suspension of red blood cells is incubated with the test compound and heated. The amount of hemoglobin released into the supernatant is measured spectrophotometrically to determine the degree of hemolysis.[9][14]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with potent appetite-suppressing activity. The mechanism of action appears to be at least partially mediated by the CCK signaling pathway. While the anorectic effects are well-documented, further research is needed to fully elucidate the molecular targets and to optimize the therapeutic window to mitigate potential toxicity at higher doses. The development of synthetic derivatives with improved activity and safety profiles is a key area for future investigation. Additionally, a more thorough exploration of the other reported biological activities, such as antioxidant and anti-inflammatory effects, could reveal further therapeutic applications for these unique compounds. Rigorous preclinical and clinical studies are warranted to fully assess the potential of this compound and its analogs as safe and effective agents for weight management and potentially other health conditions.

References

- 1. This compound: effects on meal patterns and choice behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mail.ffhdj.com [mail.ffhdj.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound for weight loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Devazepide reverses the anorexic effect of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. ijcrt.org [ijcrt.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. scialert.net [scialert.net]

- 11. Simultaneous determination of carbohydrates and simmondsins in jojoba seed meal (Simmondsia chinensis) by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bbrc.in [bbrc.in]

- 14. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Simmondsin in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simmondsin, a cyanomethylene glycoside found in the seeds of the jojoba plant (Simmondsia chinensis), has garnered significant interest for its potent appetite-suppressing properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various rodent models. It synthesizes findings from acute, subchronic, and reproductive toxicity studies, detailing effects on food intake, body weight, hematology, and vital organ systems. The document also elucidates the proposed mechanism of action involving the cholecystokinin (CCK) pathway and presents detailed experimental protocols from key studies to aid in the design and interpretation of future research. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate understanding.

Introduction

Jojoba meal, the residue remaining after oil extraction from jojoba seeds, contains a significant amount of this compound and its derivatives. Early studies identified these compounds as having toxic effects, leading to reduced food intake and, in some cases, death in laboratory animals when fed diets containing high concentrations of jojoba meal.[1][2] However, further research revealed that the primary effect of this compound is a dose-dependent reduction in food intake, acting as a potent appetite suppressant.[1][3] This has led to the exploration of this compound as a potential therapeutic agent for weight management.[1][3] Understanding its toxicological profile is therefore critical for assessing its safety and therapeutic window.

Acute Toxicity

This compound exhibits low acute oral toxicity in rodent models. The median lethal dose (LD50) has been reported to be greater than 4 g/kg of body weight in rats, indicating a wide margin of safety for acute exposure.[4][5] Acute administration, either through injection or dietary inclusion, leads to a dose-related decrease in food intake.[2]

Subchronic and Chronic Toxicity

Prolonged exposure to this compound has been investigated in several studies, with effects being highly dependent on the administered dose.

Effects on Food Intake and Body Weight

A consistent finding across numerous studies is the dose-dependent reduction in food intake and subsequent decrease in body weight in rats fed diets containing this compound.[2][3] At dietary concentrations of 0.15% and 0.25%, this compound significantly reduces food intake and body weight without apparent major adverse effects.[3][6] However, at higher concentrations, such as 0.5%, the reduction in food intake is profound and can lead to significant weight loss and, in some chronic studies, mortality.[2] Obese Zucker rats have been shown to be more sensitive to the food intake-reducing effects of this compound compared to their lean counterparts.[7]

Hematological Effects

High doses of this compound have been associated with adverse hematological effects. In a study with Sprague-Dawley rats, significant effects on hematology parameters were observed almost exclusively in the group consuming 0.5% this compound in their diet.[3] These effects included a marked suppression of bone marrow elements and severe anemia.[2] One animal in the 0.5% group showed an approximate 20% depression in red bone marrow cells.[2][3] Importantly, these hematological effects appeared to be reversible upon cessation of this compound administration.[3][6]

Histopathological Findings

Histopathological examinations of major organs have generally revealed no remarkable changes at lower, therapeutic doses of this compound. In studies where rats were fed up to 0.25% this compound, no significant pathological changes were noted in the liver, kidney, or spleen.[3][6] However, in a chronic feeding study using a high dose (0.5%), the kidneys, heart, and liver of the treated animals were found to be larger than those of pair-fed control animals.[2] Another study noted the presence of occasional protein casts in the renal tubules at high doses.[2]

Reproductive and Developmental Toxicity

The effects of this compound on reproductive performance have been investigated in female Wistar rats. Diets containing 0.15% this compound, fed for 8 weeks before conception, resulted in a reduction in the number of corpora lutea, an effect attributed to the associated decrease in food intake.[8] When administered during gestation (days 1-16), 0.15% this compound led to reduced fetal and placental weights, which was slightly more pronounced than in pair-fed controls, suggesting a potential direct effect beyond just reduced food consumption.[8][9]

Genotoxicity and Carcinogenicity

The genotoxic potential of jojoba extracts has been evaluated in short-term bioassays. Oral administration of defatted jojoba seed meal extracts at various doses did not cause a significant increase in micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating a lack of genotoxic effect in vivo.[10] Currently, there is a lack of specific long-term carcinogenicity studies on purified this compound.

Mechanism of Action

The primary mechanism for the appetite-suppressing effect of this compound is believed to involve the cholecystokinin (CCK) pathway.[1] this compound is thought to stimulate CCK receptors, either directly or indirectly, leading to a feeling of satiety and consequently, a reduction in food intake.[1] This effect can be counteracted by the administration of a specific CCK-A receptor antagonist, devazepide.[1][4] The anorexigenic effect of this compound is also partly mediated by the vagus nerve.[4][7] At first contact, the action of this compound is analogous to the satiating molecule CCK; however, with repeated exposure, it can induce a conditioned taste aversion, similar to the illness-inducing agent lithium chloride.[11]

Data Presentation

Table 1: Summary of this compound Effects on Food Intake and Body Weight in Rodent Models

| Rodent Model | This compound Concentration/Dose | Duration | Key Findings | Reference(s) |

| Sprague-Dawley Rats (male) | 0.15% and 0.25% in diet | 8 weeks (lean) or 16 weeks (obese) | Significant reduction in food intake and body weight without apparent negative effects. | [3][6] |

| Sprague-Dawley Rats (male) | 0.5% in diet | 8 weeks (lean) or 16 weeks (obese) | Profound dose-response effect on food intake and body weight. | [2][3] |

| Wistar Rats (female) | 0.15% in diet | 8 weeks before conception | ~20% reduction in food intake and growth retardation. | [8] |

| Wistar Rats (female) | 0.15% in diet | Gestation days 1-16 | Reduction in food intake, fetal and placental weights. | [8] |

| Zucker Rats (lean and obese) | 2.5 g/kg in diet | Not specified | Food intake reduction in both, with obese rats being more sensitive. | [7] |

Table 2: Summary of Toxicological Findings for this compound in Rodent Models

| Toxicity Endpoint | Rodent Model | This compound Concentration/Dose | Key Findings | Reference(s) |

| Acute Toxicity (LD50) | Rats | > 4 g/kg | Low acute oral toxicity. | [4][5] |

| Hematology | Sprague-Dawley Rats | 0.5% in diet | Reversible effects on red and white blood cells; depression of red bone marrow cells. | [2][3] |

| Histopathology | Sprague-Dawley Rats | Up to 0.25% in diet | No remarkable changes in liver, kidney, or spleen. | [3][6] |

| Histopathology | Rats | 0.5% in diet (chronic) | Increased size of kidney, heart, and liver compared to pair-fed controls. | [2] |

| Reproductive Toxicity | Wistar Rats | 0.15% in diet (pre-conception) | Reduced number of corpora lutea (linked to reduced food intake). | [8] |

| Developmental Toxicity | Wistar Rats | 0.15% in diet (gestation) | Reduced fetal and placental weights. | [8] |

| Genotoxicity | Mice | Not specified (extract) | No significant increase in micronucleated polychromatic erythrocytes. | [10] |

Experimental Protocols

Key Experiment 1: Subchronic Toxicity Study in Sprague-Dawley Rats (Adapted from Boozer & Herron, 2006)[3][6]

-

Animals: Male Sprague-Dawley rats. Both lean and high-fat diet-induced obese models were used.

-

Housing: Animals were housed individually in a controlled environment with a 12-hour light/dark cycle.

-

Diet and Treatment: Rats were fed a powdered diet. This compound was incorporated into the diet at various levels (e.g., 0.15%, 0.25%, and 0.5%). A control group received the diet without this compound.

-

Duration: 8 weeks for lean rats and 16 weeks for obese rats.

-

Parameters Measured:

-

Food Intake and Body Weight: Measured daily.

-

Body Composition: Determined at the end of the study.

-

Hematology: Blood samples were collected for analysis of red and white blood cell counts and other standard parameters.

-

Histopathology: At the end of the study, animals were euthanized, and major organs (liver, kidney, spleen) were collected, weighed, and examined for pathological changes.

-

Key Experiment 2: Reproductive/Developmental Toxicity Study in Wistar Rats (Adapted from Cokelaere et al., 1998)[8]

-

Animals: Female Wistar rats.

-

Experimental Design:

-

Pre-conception exposure: Rats were fed a diet containing 0.15% this compound or 3% defatted jojoba meal (equivalent to 0.15% this compound) for 8 weeks before mating. A control group and a pair-fed group were included.

-

Gestational exposure: Pregnant rats were given the same diets from day 1 to day 16 of gestation.

-

-

Parameters Measured:

-

Food Intake and Body Weight: Monitored throughout the study.

-

Reproductive Performance: Number of corpora lutea was counted on day 16 of gestation.

-

Developmental Endpoints: Fetal and placental weights were measured on day 16 of gestation.

-

Mandatory Visualizations

References

- 1. ffhdj.com [ffhdj.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound for weight loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anorexic and metabolic effect of jojoba: potential treatment against metabolic syndrome and hepatic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reproductive performance of rats treated with defatted jojoba meal or this compound before or during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxicity of Jojoba (Simmondsia chinensis) Extracts Employing A Variety of Short-Term Genotoxic Bioassays [asejaiqjsae.journals.ekb.eg]

- 11. This compound: effects on meal patterns and choice behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Simmondsin In Vivo Metabolism and Breakdown Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simmondsin, a cyanomethylenecyclohexyl glycoside found in jojoba (Simmondsia chinensis) seeds, is the primary compound responsible for the appetite-suppressant effects of jojoba meal. Understanding its metabolism and the biological activity of its breakdown products is crucial for evaluating its potential as a therapeutic agent for weight management. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, its known breakdown products, and the analytical methodologies used for their characterization. The document summarizes the current knowledge on this compound's mechanism of action, including its interaction with the cholecystokinin-1 (CCK1) receptor signaling pathway. Detailed experimental protocols and data, where available, are presented to aid researchers in the field.

Introduction

Jojoba meal, the residue remaining after the extraction of oil from jojoba seeds, has long been recognized for its appetite-suppressing properties, which have been attributed to its main bioactive component, this compound[1]. This has led to research into this compound as a potential natural therapeutic for weight loss[1][2]. The initial observations of reduced food intake and weight loss in animals fed jojoba meal were once considered signs of toxicity[3]. However, subsequent research has clarified that these effects are primarily due to a potent satiety-inducing mechanism[3]. This guide focuses on the in vivo metabolic fate of this compound, its breakdown products, and the current understanding of its physiological effects.

This compound Metabolism and Breakdown Products

The in vivo metabolism of this compound is believed to primarily involve the enzymatic hydrolysis of the glycosidic bond, likely mediated by gut microbiota, to yield its aglycone and a glucose molecule[4].

2.1. Metabolic Pathway

The principal metabolic transformation of this compound is the cleavage of the β-D-glucoside linkage. This hydrolysis results in the formation of the this compound aglycone. Evidence suggests that this aglycone is not only a metabolite but may also be a more potent appetite suppressant than the parent compound[5]. Further degradation products have been hypothesized, such as a benzyl cyanide derivative under basic conditions, but the in vivo relevance of these minor pathways is not well established[5].

2.2. Key Metabolites

-

This compound: The parent glycoside.

-

This compound Aglycone: The product of hydrolysis, which is suggested to have greater anorectic activity[5].

-

Other Potential Metabolites: While not extensively characterized in vivo, demethylated and ferulate derivatives of this compound are also present in jojoba meal and may undergo metabolism[6].

Data Presentation: In Vivo Studies

Quantitative pharmacokinetic data for this compound and its metabolites in plasma, urine, and feces are not extensively available in the public domain. The following tables summarize the qualitative and semi-quantitative findings from animal studies.

Table 1: Summary of In Vivo Studies on this compound

| Animal Model | Administration Route | Dose | Observed Effects | Reference |

| Sprague-Dawley Rats | Oral (in feed) | 0.15% and 0.25% of diet | Significant reduction in food intake and body weight with no apparent negative effects. | [1][2] |

| Sprague-Dawley Rats | Oral (in feed) | 0.5% of diet | Reduced food intake and body weight; reversible effects on red and white blood cells. | [1][2] |

| Wistar Rats | Oral (in feed) | 3% defatted jojoba meal (equivalent to 0.15% this compound) | ~20% reduction in food intake and growth retardation. | [3] |

| Wistar Rats | Oral (in feed) | 0.15% this compound | ~20% reduction in food intake and growth retardation. | [3] |

Table 2: Pharmacokinetic Parameters of this compound and Metabolites (Hypothetical)

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life for this compound and its metabolites are not currently available in the reviewed scientific literature. This table is provided as a template for future data.

| Compound | Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| This compound | Plasma | Data not available | Data not available | Data not available | Data not available |

| This compound Aglycone | Plasma | Data not available | Data not available | Data not available | Data not available |

| This compound | Urine | Data not available | Data not available | Data not available | Data not available |

| This compound Aglycone | Urine | Data not available | Data not available | Data not available | Data not available |

| This compound | Feces | Data not available | Data not available | Data not available | Data not available |

| This compound Aglycone | Feces | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

4.1. Animal Models and Dosing

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used for studying the effects of this compound[1][2][3].

-

Administration: this compound is typically administered orally, mixed into the standard rodent chow at specified percentages (e.g., 0.15%, 0.25%, 0.5% w/w)[1][2]. For pharmacokinetic studies, oral gavage is a suitable method for precise dosing.

4.2. Sample Collection and Preparation

-

Blood: Blood samples can be collected serially via tail vein or jugular vein cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

-

Urine and Feces: Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol or acetonitrile). Urine samples may be diluted and filtered. Fecal samples are homogenized, extracted with a suitable solvent, and the extract is then cleaned up. An internal standard is added to all samples and calibration standards to ensure accuracy.

4.3. Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and its aglycone in biological matrices.

Table 3: Exemplar LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined for this compound and its aglycone |

Mechanism of Action: Signaling Pathway

The anorectic effect of this compound is believed to be mediated, at least in part, through the cholecystokinin-1 (CCK1) receptor. This compound or its active metabolite, the aglycone, may act as an agonist or a positive allosteric modulator of the CCK1 receptor on vagal afferent neurons in the gastrointestinal tract. Activation of the CCK1 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades that lead to a sensation of satiety.

The CCK1 receptor is known to couple to multiple G-proteins, primarily Gq and Gs.

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

-

Gs Pathway: The Gs protein activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

These signaling events in vagal afferent neurons are thought to transmit satiety signals to the brain, resulting in reduced food intake.

Conclusion

This compound demonstrates significant potential as a natural appetite suppressant. Its primary mode of action is believed to be through the activation of the CCK1 receptor signaling pathway, likely after being metabolized to its more potent aglycone form in the gut. While qualitative and semi-quantitative data from animal studies support its efficacy in reducing food intake and body weight, a comprehensive understanding of its in vivo pharmacokinetics is still lacking. Further research, employing validated and sensitive analytical methods such as LC-MS/MS, is required to generate quantitative data on the absorption, distribution, metabolism, and excretion of this compound and its metabolites. Such data will be critical for the rational design of future preclinical and clinical studies to fully evaluate the therapeutic potential of this compound in weight management.

References

- 1. This compound for weight loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reproductive performance of rats treated with defatted jojoba meal or this compound before or during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.org [aminer.org]

- 5. Human absorption, distribution, metabolism and excretion properties of drug molecules: a plethora of approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Chemical Characterization of Simmondsin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Simmondsin

This compound is a cyanomethylenecyclohexyl glycoside naturally present in the seeds of the jojoba plant (Simmondsia chinensis).[1] Jojoba meal, the byproduct remaining after oil extraction from the seeds, is rich in proteins but also contains this compound and its derivatives, which have limited its use as animal feed due to appetite-suppressing effects.[2] This very property, however, has drawn significant interest from the scientific community for its potential as a natural appetite suppressant for weight management.[1] this compound is believed to exert its anorexic effects by modulating the release of cholecystokinin (CCK), a hormone involved in promoting satiety.[1] This technical guide provides a comprehensive overview of the discovery, chemical characterization, and analytical methodologies for this compound.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its extraction, handling, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₅NO₉ | [1] |

| Molecular Weight | 375.37 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Relative Density | 1.45 g/cm³ | [3] |

| CAS Number | 51771-52-9 | [1] |

Solubility Data

The solubility of this compound in various solvents is a critical parameter for developing effective extraction, purification, and formulation protocols.

| Solvent | Solubility | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (159.84 mM) | Sonication is recommended | [3] |

| Water | Highly soluble at acidic (pH 1-2) and alkaline (pH 12) conditions | - | [4] |

| Isopropanol-water mixtures | Effective for extraction from jojoba meal | - | [4] |

| Methanol | Used for extraction from jojoba meal | - | [3] |

Experimental Protocols

Detailed methodologies for the extraction, isolation, and analysis of this compound are essential for reproducible research and development.

Extraction and Isolation of this compound from Jojoba Meal

Several methods have been developed for the extraction of this compound from defatted jojoba meal. The choice of method depends on the desired purity and scale of extraction.

a) Solvent Extraction:

-

Principle: This method utilizes the solubility of this compound in polar solvents to separate it from the less soluble components of the jojoba meal.

-

Protocol:

-

Defatted jojoba meal is suspended in a suitable solvent, such as methanol or aqueous isopropanol (e.g., 70% isopropanol).[4]

-

The mixture is stirred for a defined period (e.g., 2-24 hours) at room temperature.[4]

-

The suspension is then centrifuged or filtered to separate the solvent extract containing this compound from the solid meal residue.

-

The solvent is evaporated under reduced pressure to yield a crude this compound extract.

-

Further purification can be achieved through techniques like column chromatography.

-

b) Alkaline Extraction and Isoelectric Precipitation:

-

Principle: This method is primarily used for the production of protein isolates from jojoba meal, with the simultaneous removal of this compound.[3]

-

Protocol:

-

Jojoba meal is suspended in an alkaline solution (e.g., NaOH at pH 8-10) with a solvent-to-meal ratio of 10:1 (v/w) and stirred for 2 hours.[3]

-

The mixture is centrifuged, and the pH of the supernatant is adjusted to the isoelectric point of the proteins (around pH 4-5) using an acid (e.g., HCl), causing the proteins to precipitate.

-

This compound remains in the soluble fraction, thus separating it from the protein isolate.[3]

-

c) Water Extraction:

-

Principle: Hot water can be used to efficiently extract both oil and this compound from ground jojoba seeds.[4]

-

Protocol:

-

Ground jojoba seeds are extracted with water at 90°C for approximately 1.5 hours.

-

The aqueous extract containing this compound can then be further processed.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the quantitative analysis of this compound.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a polar molecule, has a characteristic retention time on a nonpolar stationary phase.

-

Protocol:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can be used for the simultaneous determination of this compound and its derivatives.

-

Principle: Volatile derivatives of this compound are separated by gas chromatography and detected by mass spectrometry, which provides information on their mass-to-charge ratio and fragmentation patterns.

-

General Protocol:

-

This compound and its analogues are first derivatized to increase their volatility, typically by silylation to form trimethylsilyl (TMS) derivatives.[6]

-

The derivatized sample is injected into the GC-MS system.

-

Separation is achieved on a capillary column.

-

The eluted compounds are ionized and fragmented in the mass spectrometer to produce a characteristic mass spectrum for identification and quantification.

-

Thin-Layer Chromatography (TLC) Analysis

TLC is a simple and rapid method for the qualitative analysis of this compound.

-

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

-

Protocol:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of chloroform and methanol is a common solvent system.

-

Detection: The separated spots can be visualized under UV light (254 nm).[4]

-

Chemical Characterization Data

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound-Induced Satiety

This compound's appetite-suppressing effect is believed to be mediated through the cholecystokinin (CCK) signaling pathway. The following diagram illustrates a simplified representation of this proposed mechanism.

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from jojoba meal.

References

- 1. jfds.journals.ekb.eg [jfds.journals.ekb.eg]

- 2. scialert.net [scialert.net]

- 3. ijhalal.org [ijhalal.org]

- 4. cerealsgrains.org [cerealsgrains.org]

- 5. scialert.net [scialert.net]

- 6. Simultaneous determination of carbohydrates and simmondsins in jojoba seed meal (Simmondsia chinensis) by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vagus Nerve: A Critical Mediator of Simmondsin's Anorexic Effect

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Simmondsin, a cyanomethylenecyclohexyl glucoside isolated from jojoba (Simmondsia chinensis) seeds, has demonstrated potent anorexic, or appetite-suppressing, effects in preclinical studies.[1][2] This whitepaper provides a comprehensive technical overview of the pivotal role the vagus nerve plays in mediating this effect. Accumulating evidence strongly suggests that this compound's mechanism of action is not centrally mediated but rather originates in the periphery, primarily through the activation of the cholecystokinin (CCK) signaling pathway, with the vagus nerve acting as the essential communication conduit between the gut and the brain's satiety centers.[3][4] This guide will delve into the experimental evidence, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying signaling pathways to provide a thorough understanding for researchers and professionals in the field of obesity and metabolic disease drug development.

Introduction

The global obesity epidemic necessitates the exploration of novel therapeutic agents that can safely and effectively regulate appetite and energy intake.[5] this compound, initially identified as a component in jojoba meal that led to reduced food intake in animals, has emerged as a promising candidate for an appetite suppressant.[2][6] Its primary mechanism is believed to involve the modulation of satiety signals originating from the gastrointestinal tract, a process intricately linked to the gut-brain axis.[7][8] The vagus nerve, a critical component of this axis, serves as a primary afferent pathway, relaying sensory information from the gut to the brainstem to regulate food intake and satiety.[9][10] This document will explore the specific involvement of the vagus nerve in the anorexic effects of this compound, focusing on its interaction with the cholecystokinin signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on food intake and the impact of vagotomy on this response.

Table 1: Effect of this compound on Food Intake in Rats

| Treatment Group | Dose | Reduction in Food Intake | Study Reference |

| This compound | 0.15% in diet | Significant decrease | Boozer & Herron, 2006[11] |

| This compound | 0.25% in diet | Significant decrease | Boozer & Herron, 2006[11] |

| This compound (oral) | Dose-dependent | Dose-dependent decrease | Cokelaere et al., 1995[6] |

Table 2: Effect of Vagotomy on this compound-Induced Anorexia in Rats

| Condition | Effect on this compound-Induced Food Intake Reduction | Study Reference |

| Subdiaphragmatic Vagotomy | Significantly diminished reduction in food intake | Flo et al., 2000[4] |

Table 3: Effect of CCK Receptor Antagonism on this compound-Induced Anorexia in Rats

| Compound | Action | Effect on this compound-Induced Anorexia | Study Reference |

| Devazepide | CCK-A receptor antagonist | Reverses the anorexic effect | Cokelaere et al., 1995[6] |

| 2-NAP | Peripherally acting CCK-A receptor antagonist | Does not fully eliminate the anorexic effect | [3] |

| Devazepide | Peripherally acting CCK-A receptor antagonist | Does not fully eliminate the anorexic effect | [3] |

Signaling Pathways and Mechanisms

The anorexic effect of this compound is initiated in the gastrointestinal tract and relayed to the brain via the vagus nerve. The proposed signaling cascade is as follows:

-

Stimulation of CCK Release: Oral administration of this compound is thought to either directly or indirectly stimulate the release of cholecystokinin (CCK) from enteroendocrine I-cells in the duodenum and jejunum.[3][5]

-

CCK Receptor Activation: CCK binds to CCK-A receptors located on the terminals of vagal afferent fibers that innervate the gut.[12]

-

Vagal Afferent Signaling: The activation of these vagal afferents generates an action potential that travels along the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem.[13]

-

Central Satiety Signaling: The NTS integrates this signal and projects to higher brain centers, including the hypothalamus, to promote the sensation of satiety and reduce food intake.[12][13]

The critical role of the vagus nerve is demonstrated by the fact that its surgical transection (vagotomy) significantly attenuates the appetite-suppressing effects of this compound.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments that have elucidated the role of the vagus nerve in this compound's effects.

Vagotomy Surgery

The subdiaphragmatic vagotomy is a crucial experimental procedure to determine the dependence of a compound's effect on the vagus nerve.

-

Animal Model: Male Wistar rats are typically used.[4]

-

Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the abdominal cavity.

-

The stomach and lower esophagus are gently retracted to visualize the anterior and posterior trunks of the vagus nerve.

-

The vagal trunks are carefully isolated and a section of each is excised to ensure complete transection.

-

Sham-operated control animals undergo the same procedure, but the vagus nerves are only visualized and not cut.

-

-

Post-operative Care: Animals are allowed a recovery period (e.g., 7-10 days) with an appropriate diet before experimental trials begin.

-

Verification: The completeness of the vagotomy can be verified histologically.[14]

Administration of CCK Receptor Antagonists

To confirm the involvement of the CCK pathway, specific receptor antagonists are used to block the action of CCK.

-

Animal Model: Rats are commonly used.[1]

-

Compound: Devazepide, a specific CCK-A receptor antagonist, is frequently utilized.[6]

-

Administration:

-

This compound is administered orally.

-

Devazepide is typically administered via intraperitoneal (i.p.) injection.[5]

-

The timing of the antagonist administration relative to this compound administration is critical and should be optimized based on the pharmacokinetics of both compounds.

-

-

Measurement: Food intake is measured at specific time points following administration to determine if the antagonist reverses the anorexic effect of this compound.

Conclusion and Future Directions

Future research should focus on:

-

Precisely quantifying the dose-response relationship between this compound and CCK release.

-

Investigating the long-term efficacy and safety of this compound in preclinical models of obesity.

-

Exploring the potential synergistic effects of this compound with other satiety-inducing hormones.

-

Conducting human clinical trials to validate these preclinical findings.

Understanding the intricate role of the vagus nerve in mediating the effects of compounds like this compound is crucial for the development of next-generation, targeted therapies for obesity and metabolic disorders.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. USDA ARS Online Magazine Vol. 48, No. 12 [agresearchmag.ars.usda.gov]

- 3. mail.ffhdj.com [mail.ffhdj.com]

- 4. The vagus nerve is involved in the anorexigenic effect of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ffhdj.com [ffhdj.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. hc.mountsinai.org [hc.mountsinai.org]

- 8. seed.com [seed.com]

- 9. The role of the vagus nerve in appetite control: Implications for the pathogenesis of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the vagus nerve in the development and treatment of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scitepress.org [scitepress.org]

- 13. Genetic Variation in Satiety Signaling and Hypothalamic Inflammation: Merging Fields for the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Portal [researchdiscovery.drexel.edu]

Simmondsin: An Anti-Nutritional Component in Jojoba Meal - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jojoba (Simmondsia chinensis) meal, the byproduct of oil extraction from jojoba seeds, is a protein-rich resource with potential applications in animal feed and other industries. However, its utilization is significantly hampered by the presence of anti-nutritional compounds, primarily simmondsin and its derivatives. These cyanomethylene glucosides are known to cause severe appetite suppression, weight loss, and other toxic effects in various animal species. This technical guide provides an in-depth analysis of this compound as an anti-nutritional factor. It consolidates quantitative data on its physiological effects, details experimental protocols for its extraction and analysis, and visualizes the key signaling pathway involved in its anorectic mechanism. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the study of this compound, its toxicological profile, and potential applications.

Introduction

Jojoba meal contains approximately 25-30% protein, making it a theoretically valuable feed ingredient.[1] However, the presence of this compound, which can constitute up to 5% of the meal, along with its derivatives like this compound-2'-ferulate, renders it unpalatable and toxic.[2] The primary anti-nutritional effect of this compound is a potent, dose-dependent reduction in food intake, leading to weight loss and, at high concentrations, severe health complications and mortality.[3][4] Understanding the quantitative effects, underlying mechanisms, and analytical methodologies for this compound is crucial for the detoxification of jojoba meal and for exploring the potential pharmacological applications of this compound as an appetite suppressant.

Quantitative Effects of this compound

The physiological effects of this compound have been predominantly studied in rodent models. The following tables summarize the key quantitative data from various studies on the dose-dependent effects of this compound on food intake, body weight, and hematological parameters.

Table 1: Effect of Dietary this compound on Food Intake and Body Weight in Rats

| This compound Concentration in Diet (%) | Duration of Study | Animal Model | Reduction in Food Intake | Effect on Body Weight | Reference |

| 0.15% | 8 weeks | Lean Sprague-Dawley rats | Significant reduction | Significant reduction | [2] |

| 0.25% | 8 weeks | Lean Sprague-Dawley rats | Significant reduction | Significant reduction | [2] |

| 0.5% | 8 weeks | Lean Sprague-Dawley rats | Significant reduction | Profound weight loss | [2][3] |

| 0.15% | 16 weeks | High fat-induced obese rats | Significant reduction | Significant reduction | [2] |

| 0.25% | 16 weeks | High fat-induced obese rats | Significant reduction | Significant reduction | [2] |

| 0.15% | 8 weeks (pre-conception) | Female Wistar rats | ~20% reduction | Growth retardation | [5] |

| 3% Jojoba Meal (~0.15% this compound) | 8 weeks (pre-conception) | Female Wistar rats | ~20% reduction | Growth retardation | [5] |

Table 2: Hematological Effects of this compound in Rats

| This compound Concentration in Diet (%) | Duration of Study | Animal Model | Hematological Parameter | Observation | Reference |

| 0.5% | 8 weeks | Lean Sprague-Dawley rats | Red Blood Cells (RBC) | Reversible depression | [2] |

| 0.5% | 8 weeks | Lean Sprague-Dawley rats | White Blood Cells (WBC) | Reversible depression | [2] |

| 0.5% | Not Specified | Sprague-Dawley rats | Bone Marrow Elements | Marked suppression | [3] |

| 0.5% | 8 weeks | Lean Sprague-Dawley rats | Red Bone Marrow Cells | ~20% depression in one animal | [2] |

Table 3: Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 | Reference |

| Rats | Oral | > 4 g/kg | [6] |

| Mice | Oral | > 10,000 mg/kg (for a herbal drug containing Jojoba) | [7][8] |

Mechanism of Action: The Cholecystokinin (CCK) Signaling Pathway

The appetite-suppressing effect of this compound is believed to be mediated, at least in part, through the cholecystokinin (CCK) signaling pathway.[3] CCK is a peptide hormone released from the small intestine in response to food, particularly fats and proteins. It plays a crucial role in satiety by activating CCK1 (CCK-A) receptors on vagal afferent neurons, which then transmit signals to the brain to terminate feeding.[9][10][11]

Caption: this compound-induced appetite suppression via the CCK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Extraction of this compound from Jojoba Meal

This protocol describes a common method for extracting this compound for analytical purposes.

Caption: Workflow for the extraction of this compound from jojoba meal.

Methodology:

-

Sample Preparation: Start with finely ground, defatted jojoba meal.

-

Solvent Extraction:

-

Separation:

-

Centrifuge the mixture to separate the solid residue from the liquid extract. A typical condition is 4000 x g for 15 minutes.[13]

-

Carefully collect the supernatant, which contains the extracted simmondsins.

-

-

Filtration:

-

Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[13]

-

-

Storage: The resulting extract is now ready for quantification by HPLC or GC and should be stored at low temperatures if not analyzed immediately.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: An isocratic mobile phase of water and methanol (80:20, v/v) is commonly used.[1][13]

-

Detection Wavelength: this compound is detected at 217 nm.[1][13]

-

Quantification: A calibration curve is generated using a this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantification of this compound by Gas Chromatography (GC)

GC can also be used for the simultaneous determination of this compound and its derivatives.

Instrumentation and Conditions:

-

GC System: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).

-

Derivatization: Simmondsins are not volatile and require derivatization before GC analysis. Trimethylsilyl (TMS) derivatization is a common method.[12][14]

-

Column: A capillary column suitable for the separation of derivatized sugars and glycosides.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is required to separate the various this compound derivatives.

-

Quantification: An internal standard is typically used for accurate quantification.

Animal Feeding Studies for Toxicity and Efficacy Assessment

This protocol provides a general framework for conducting in vivo studies to evaluate the effects of this compound.

Experimental Design:

-

Animals: Sprague-Dawley or Wistar rats are commonly used animal models.[2][5]

-

Acclimatization: Animals should be acclimated to the housing conditions and a standard laboratory diet for at least one week before the start of the experiment.

-

Diet Preparation:

-

The experimental diets are prepared by incorporating either purified this compound or detoxified/raw jojoba meal at various concentrations into a standard rodent chow.

-

A control group receives the standard chow without any additions.

-

Pair-fed groups may be included to control for the effects of reduced food intake.

-

-

Experimental Groups: Animals are randomly assigned to different treatment groups (e.g., control, 0.15% this compound, 0.25% this compound, 0.5% this compound).

-

Data Collection:

-

Food Intake and Body Weight: Measured daily.

-

Clinical Observations: Animals are monitored daily for any signs of toxicity.

-

Blood Sampling: Blood samples can be collected at the end of the study for hematological and biochemical analysis.

-

Histopathology: At the termination of the study, organs such as the liver, kidneys, and spleen are collected, weighed, and preserved for histopathological examination.[2]

-

-